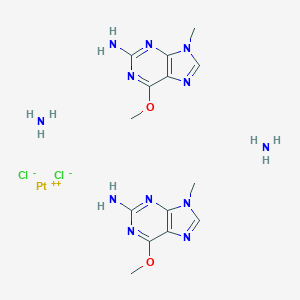
cis-Pt-O(6),9-Dimeg complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Pt-O(6),9-Dimeg complex is a platinum-based coordination compound. Platinum compounds are widely studied for their applications in medicinal chemistry, particularly as anticancer agents. This compound likely features a central platinum ion coordinated with two ammine ligands and two 6-methoxy-9-methyl-9H-purin-2-amine ligands, with chloride ions balancing the charge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum-based coordination compounds typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with the desired ligands under controlled conditions. For cis-Pt-O(6),9-Dimeg complex, the following steps might be involved:
- Dissolution of potassium tetrachloroplatinate(II) in water.
- Addition of 6-methoxy-9-methyl-9H-purin-2-amine to the solution.
- Introduction of ammonia to form the diammine complex.
- Purification and isolation of the final product.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis process, ensuring purity and consistency. This might include:
- Large-scale reactors for the initial reactions.
- Continuous monitoring of reaction conditions.
- Advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Platinum-based compounds can undergo various chemical reactions, including:
Substitution Reactions: Ligands around the platinum center can be replaced by other ligands.
Oxidation-Reduction Reactions: The oxidation state of the platinum ion can change under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as chloride ions, water, or other amines.
Oxidation-Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution of chloride ions with water would form an aqua complex.
Scientific Research Applications
Chemistry
Catalysis: Platinum compounds are used as catalysts in various chemical reactions.
Material Science: Used in the development of advanced materials with specific properties.
Biology and Medicine
Anticancer Agents: Platinum compounds, such as cisplatin, are well-known for their use in chemotherapy.
Biological Probes: Used to study interactions with DNA and proteins.
Industry
Electronics: Platinum compounds are used in the manufacturing of electronic components.
Sensors: Employed in the development of sensors for detecting various substances.
Mechanism of Action
The mechanism of action for platinum-based anticancer agents typically involves binding to DNA, causing cross-linking and disrupting DNA replication. This leads to apoptosis (programmed cell death) in cancer cells. The molecular targets include the nitrogen atoms in the purine bases of DNA.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
cis-Pt-O(6),9-Dimeg complex may have unique properties due to the specific ligands attached to the platinum center, potentially offering different biological activity or reduced side effects compared to other platinum-based compounds.
Properties
CAS No. |
138180-67-3 |
|---|---|
Molecular Formula |
C14H24Cl2N12O2Pt |
Molecular Weight |
658.4 g/mol |
IUPAC Name |
azane;6-methoxy-9-methylpurin-2-amine;platinum(2+);dichloride |
InChI |
InChI=1S/2C7H9N5O.2ClH.2H3N.Pt/c2*1-12-3-9-4-5(12)10-7(8)11-6(4)13-2;;;;;/h2*3H,1-2H3,(H2,8,10,11);2*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI Key |
MPHJRLQZZNBYDR-UHFFFAOYSA-L |
SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
Synonyms |
cis-(Pt(NH3)2(O(6),9-dimethylguanine-7)2)Cl2 cis-diamminebis(O(6),9-dimethylguanine-7)platinum(II) cis-Pt-O(6),9-diMeG complex O(6),9-diMeG platinum |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



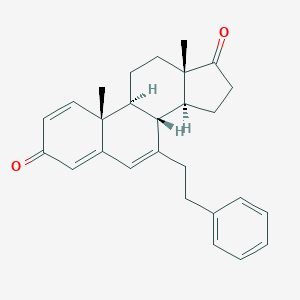
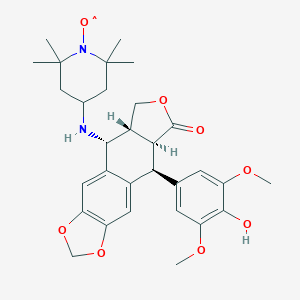
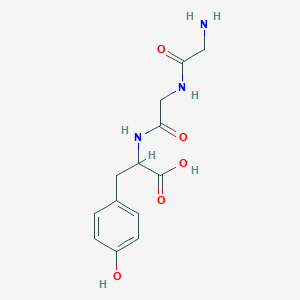
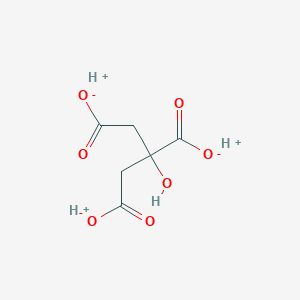
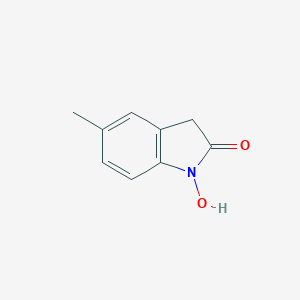
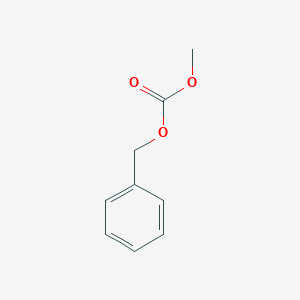

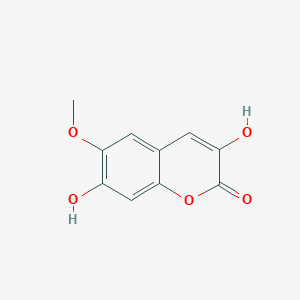
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)
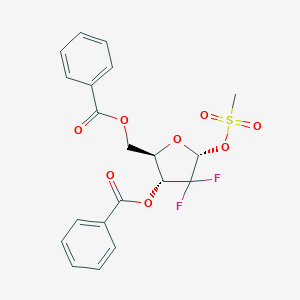
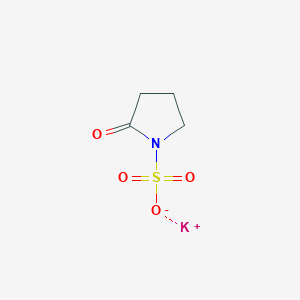
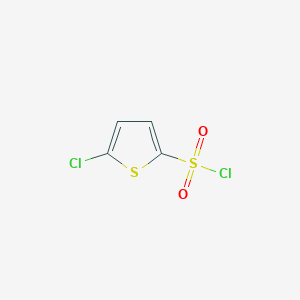
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
